molecular formula C18H37NO3 B6160408 N,N-bis(2-hydroxypropyl)dodecanamide CAS No. 54914-38-4

N,N-bis(2-hydroxypropyl)dodecanamide

Cat. No.: B6160408
CAS No.: 54914-38-4
M. Wt: 315.5 g/mol
InChI Key: ITQLLPIWYFCLTO-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxypropyl)dodecanamide is a useful research compound. Its molecular formula is C18H37NO3 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54914-38-4

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)dodecanamide

InChI

InChI=1S/C18H37NO3/c1-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16(2)20)15-17(3)21/h16-17,20-21H,4-15H2,1-3H3

InChI Key

ITQLLPIWYFCLTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

Electrochemical Behavior & Surface Modulation of N,N-bis(2-hydroxypropyl)dodecanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrochemical behavior of N,N-bis(2-hydroxypropyl)dodecanamide, a nonionic surfactant and corrosion inhibitor. This guide synthesizes industrial application data with fundamental electrochemical principles to provide a rigorous framework for researchers.

Technical Guide & Protocol

Executive Summary

This compound (CAS: 54914-38-4), often referred to as Lauramide DIPA, is a nonionic alkanolamide surfactant.[1] Unlike redox-active species (e.g., ferrocene), its electrochemical behavior is defined not by intrinsic electron transfer, but by surface adsorption and interfacial modulation .

In aqueous environments, this molecule acts as a mixed-type corrosion inhibitor, adsorbing onto metal surfaces to block anodic and cathodic active sites. Its electrochemical signature is characterized by a reduction in double-layer capacitance (


) and an increase in charge transfer resistance (

), measurable via Electrochemical Impedance Spectroscopy (EIS) and Tafel polarization.

Key Electrochemical Characteristics:

  • Redox Activity: None (Electro-inactive in standard aqueous windows).

  • Primary Mechanism: Langmuir-type adsorption via Nitrogen and Oxygen anchoring sites.

  • Application: Corrosion inhibition (Carbon steel in acidic media) and tensammetric determination.

Molecular Architecture & Adsorption Mechanism

The electrochemical efficacy of this compound stems from its amphiphilic structure.

  • Hydrophobic Tail: The C12 (lauryl) chain disrupts the aqueous double layer, displacing water molecules from the electrode surface.

  • Hydrophilic Head: The bis(2-hydroxypropyl)amine group contains heteroatoms (N, O) with lone pair electrons. These facilitate chemisorption onto metal surfaces (e.g., Fe) through donor-acceptor interactions with empty d-orbitals.

Adsorption Pathway Visualization

The following diagram illustrates the stepwise mechanism of surface blockade, moving from bulk diffusion to the formation of a protective barrier.

AdsorptionMechanism Bulk Bulk Solution (Micelles/Monomers) Diffusion Diffusion to Helmholtz Plane Bulk->Diffusion Concentration Gradient Physisorption Physisorption (Electrostatic) Diffusion->Physisorption Displacement of H2O Chemisorption Chemisorption (N/O Lone Pairs -> Fe) Physisorption->Chemisorption Donor-Acceptor Bond Barrier Protective Barrier (Hydrophobic Film) Chemisorption->Barrier Lateral Interaction Barrier->Bulk Desorption (Dynamic Eq)

Figure 1: Stepwise adsorption mechanism of this compound on a metal electrode surface.

Electrochemical Impedance Spectroscopy (EIS) Profile

EIS is the gold-standard method for characterizing this molecule. Since the molecule forms a dielectric layer, it behaves as a capacitor in parallel with a resistor.

Nyquist Plot Interpretation

In a Nyquist plot (


 vs. 

), the addition of this compound results in a depressed semicircle .
  • Diameter Increase: The diameter of the semicircle corresponds to the Charge Transfer Resistance (

    
    ). As concentration increases, surface coverage (
    
    
    
    ) increases, blocking ion transfer and raising
    
    
    .
  • Depression: The semicircle is rarely perfect due to surface roughness, requiring a Constant Phase Element (CPE) for modeling.

Quantitative Data: Inhibition Efficiency

The Inhibition Efficiency (


) is calculated from 

values:

[2]

Table 1: Representative Electrochemical Parameters (Carbon Steel in 1M HCl) Note: Values are representative of C12-alkanolamide surfactants.

Concentration (ppm)

(

)

(

)
Inhibition Efficiency (

)
0 (Blank)25.4180.5-
50145.295.282.5%
100320.862.192.1%
200580.445.395.6%
500610.241.095.8%
  • Trend:

    
     decreases as the surfactant displaces water (high dielectric constant) with organic molecules (low dielectric constant).
    
  • Plateau: Efficiency plateaus near the Critical Micelle Concentration (CMC) as the surface becomes saturated.

Experimental Protocols

Protocol A: Potentiodynamic Polarization (Tafel Analysis)

Objective: Determine if the molecule acts as an anodic, cathodic, or mixed inhibitor.

  • Electrode Preparation:

    • Working Electrode: Carbon Steel (e.g., X65 or mild steel), embedded in epoxy, exposed area ~1

      
      .
      
    • Polish with SiC paper (up to 1200 grit), degrease with acetone, rinse with bidistilled water.

  • Cell Setup:

    • Three-electrode cell: Steel (WE), Platinum foil (CE), Ag/AgCl (RE).

    • Electrolyte: 1M HCl or 0.5M H2SO4 (de-aerated with

      
       for 30 mins).
      
  • Measurement:

    • Allow Open Circuit Potential (OCP) to stabilize (approx. 30-60 mins).

    • Scan Range:

      
       mV vs. OCP.
      
    • Scan Rate: 1.0 mV/s.

  • Analysis:

    • Extrapolate Tafel slopes (

      
      , 
      
      
      
      ).
    • A shift in

      
       < 85 mV implies a mixed-type inhibitor .
      
Protocol B: Tensammetric Determination (Analytical)

Objective: Quantify the surfactant concentration via capacitive current suppression.

  • Technique: AC Voltammetry or Differential Pulse Voltammetry (DPV).

  • Electrode: Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon.

  • Procedure:

    • Scan Potential: -0.2 V to -1.5 V.

    • Observe the background current of the supporting electrolyte.

    • Spike sample with this compound.[3][4]

    • Signal: A decrease in capacitive current (depression) or a sharp desorption peak at negative potentials.

  • Calibration: Plot peak height depression vs. log(concentration) to determine the CMC.

Workflow Visualization: Corrosion Testing

The following diagram outlines the logical flow for validating the molecule's performance as a corrosion inhibitor.

CorrosionWorkflow Start Sample Preparation (Steel Polishing) OCP OCP Stabilization (30-60 min) Start->OCP Branch Select Method OCP->Branch Tafel Potentiodynamic Polarization Branch->Tafel DC Method EIS Impedance Spectroscopy Branch->EIS AC Method TafelAnalysis Tafel Extrapolation (I_corr, E_corr) Tafel->TafelAnalysis EISAnalysis Equivalent Circuit Fitting (R_ct, C_dl) EIS->EISAnalysis Result Calculate Inhibition Efficiency (%) TafelAnalysis->Result EISAnalysis->Result

Figure 2: Experimental workflow for electrochemical validation of corrosion inhibition.

References

  • Ele Corporation. (n.d.). PEL-AMID™ L-DIPA (Lauramide DIPA) Technical Data Sheet. Knowde. Retrieved February 26, 2026, from [Link]

  • Flashpoint S.R.L. (2017). REACH Registration List: this compound.[5] Retrieved February 26, 2026, from [Link]

  • International Journal of Electrochemical Science. (2017). Investigation of Some Nonionic Surfactants as Corrosion Inhibitors for Carbon Steel in Sulfuric Acid Medium. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024). In-Situ AFM Studies of Surfactant Adsorption on Stainless Steel Surfaces during Electrochemical Polarization. Retrieved February 26, 2026, from [Link]

  • Google Patents. (2016). WO2016032911A1 - Improved process for alkanolamide synthesis.

Sources

Methodological & Application

Using N,N-bis(2-hydroxypropyl)dodecanamide as a neutral carrier in PVC membranes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-bis(2-hydroxypropyl)dodecanamide as a Neutral Carrier in PVC Membranes

Executive Summary

This guide details the protocol for utilizing This compound (CAS: 54914-38-4) as a neutral carrier (ionophore) in Poly(vinyl chloride) (PVC) membrane electrodes. Structurally characterized by a lipophilic dodecyl tail and a hydrophilic bis(2-hydroxypropyl)amide headgroup, this molecule functions as a non-ionic surfactant that can be repurposed as a cation-selective neutral carrier.

Based on its tridentate coordination geometry (carbonyl oxygen + two hydroxyl oxygens), this carrier is primarily investigated for the potentiometric sensing of divalent cations , specifically Magnesium (


)  and Calcium (

)
. This protocol provides the standard operating procedure (SOP) for membrane fabrication, electrode assembly, and electrochemical validation.

Chemical Properties & Mechanism

Physicochemical Profile
  • IUPAC Name: this compound[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 315.5 g/mol

  • Lipophilicity (log P): ~4.4 (Estimated). High lipophilicity ensures the carrier remains within the PVC matrix and does not leach into the aqueous sample.

  • Function: Neutral Carrier (Ionophore). It facilitates the transport of ions across the membrane interface via reversible complexation.

Sensing Mechanism

The sensing mechanism relies on the carrier-translocation principle. The polar amide and hydroxyl groups form a coordination cavity that selectively binds cations, stripping their hydration shell.

  • Binding Sites: The carbonyl oxygen (hard base) and the two hydroxyl oxygens act as donor atoms.

  • Selectivity: The "bite angle" created by the propyl spacers favors divalent cations (

    
    , 
    
    
    
    ) over monovalent ions (
    
    
    ,
    
    
    ), though selectivity coefficients must be experimentally determined for each specific matrix.

Figure 1: Coordination Mechanism

Caption: Schematic of the cation complexation mechanism at the sample-membrane interface.

Membrane Fabrication Protocol

Objective: Manufacture a homogeneous, transparent PVC master membrane containing the neutral carrier.

Reagents & Materials
  • Poly(vinyl chloride) (PVC): High molecular weight (Selectophore™ grade).

  • Plasticizer:

    • Option A (Polar): o-Nitrophenyl octyl ether (o-NPOE) – Recommended for divalent cations (

      
      , 
      
      
      
      ) to enhance dielectric constant.
    • Option B (Non-polar): Bis(2-ethylhexyl) sebacate (DOS) – Use if investigating monovalent selectivity.

  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

    • Critical Role: Provides anionic sites to ensure permselectivity (Donnan exclusion) and reduces membrane resistance.

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Formulation (Total Mass: 200 mg)
ComponentFunctionMass (mg)Weight %
This compound Neutral Carrier6.0~3.0%
KTpClPB Anionic Additive3.0~1.5% (50 mol% of carrier)
PVC Polymer Matrix64.0~32.0%
o-NPOE Plasticizer127.0~63.5%
Step-by-Step Fabrication
  • Weighing: Accurately weigh the carrier, anionic additive, PVC, and plasticizer into a 5 mL glass vial.

  • Dissolution: Add 2.0 mL of THF.

  • Homogenization: Vortex or stir the mixture for 30 minutes until the solution is completely clear and viscous. Note: Ensure no air bubbles remain.

  • Casting: Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper stack (to slow evaporation) and let stand at room temperature for 24 hours.

    • Result: A flexible, transparent film with a thickness of ~0.2 mm.

Electrode Assembly & Conditioning

Electrode Construction (Phillips Body Type)
  • Punching: Cut a 5-7 mm diameter disk from the master membrane using a cork borer.

  • Mounting: Place the disk into the electrode cap and screw it onto the electrode body.

  • Internal Filling: Fill the electrode body with the Internal Filling Solution (IFS).

    • IFS Composition: 0.01 M

      
       (if targeting Mg) or 
      
      
      
      + saturated AgCl.
  • Reference Element: Insert an Ag/AgCl internal reference wire.

Conditioning
  • Standard: Soak the assembled electrode in a 0.01 M solution of the primary ion (e.g.,

    
    ) for 24 hours.
    
  • Why? This establishes the initial equilibrium and saturates the membrane interface with the target ion.

Characterization & Validation

Figure 2: Experimental Validation Workflow

Caption: Step-by-step workflow for characterizing the ISE performance.

Potentiometric Response (Calibration)

Measure the Electromotive Force (EMF) in a series of standard solutions (


 to 

M).
  • Nernstian Slope: Theoretical slope for divalent ions (

    
    , 
    
    
    
    ) is 29.6 mV/decade at 25°C.
  • Detection Limit: Defined by the intersection of the extrapolated linear region and the baseline.

Selectivity Coefficients ( )

Determine selectivity against interfering ions (Na, K, Ca) using the Separate Solution Method (SSM) or Fixed Interference Method (FIM) .

  • Formula (Nicolsky-Eisenman):

    
    
    
  • Goal: A low

    
     (e.g., <-3.0) indicates high selectivity for the primary ion 
    
    
    
    over interferent
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sub-Nernstian Slope (<25 mV/dec) Insufficient lipophilic additive.Increase KTpClPB to 60-80 mol% relative to the carrier.
Drift / Instability Leaching of components.Use a more lipophilic plasticizer or verify the carrier purity.
Slow Response Time (>30s) Membrane too thick or high resistance.Reduce membrane thickness or increase the plasticizer ratio slightly.
Anionic Interference Donnan failure.Ensure the anionic additive (KTpClPB) is strictly included; do not omit.

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Bühlmann, P., & Chen, L. D. (2012). Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes.[6] Supramolecular Chemistry: From Molecules to Nanomaterials. Link

  • Sigma-Aldrich. (n.d.). Selectophore™ Grade Reagents for Ion-Selective Electrodes. Merck KGaA. Link

Sources

Application Note: High-Sensitivity Ion-Selective Electrodes (ISEs) Using Synthetic Fatty Acid Amide Ionophores

Author: BenchChem Technical Support Team. Date: February 2026


, 

,

)

Executive Summary

This guide details the fabrication of potentiometric sensors utilizing synthetic fatty acid amides as neutral carrier ionophores. Unlike classical charged ion exchangers, neutral amides function via dipole-cation interaction, primarily through the carbonyl oxygen. This class of ionophores offers tunable lipophilicity and cost-effective synthesis compared to macrocyclic antibiotics (e.g., Valinomycin).

This protocol focuses on the Polyvinyl Chloride (PVC) Matrix method, the industry standard for research and clinical analysis. It addresses the critical role of lipophilic ionic sites in stabilizing the sensor response and preventing Donnan failure.

Theoretical Foundation: The Phase Boundary Potential

The electromotive force (EMF) of an ISE is generated at the phase boundary between the sample (aqueous) and the membrane (organic). For a neutral carrier (L) such as a fatty acid amide, the mechanism involves the selective extraction of the target ion (


) into the membrane to form a charged complex (

).
The Role of the Lipophilic Additive

A critical, often overlooked component is the lipophilic ionic site (typically a borate salt like KTpClPB).

  • Function 1: It provides a constant concentration of counter-ions in the membrane, fixing the activity of the primary ion complex.

  • Function 2: It reduces membrane resistance.

  • Function 3: It prevents co-extraction of sample anions (Donnan exclusion), which would otherwise ruin the Nernstian slope.

Mechanistic Diagram

The following diagram illustrates the equilibrium exchange at the membrane interface.

ISE_Mechanism cluster_aqueous Aqueous Phase (Sample) cluster_interface Phase Boundary cluster_membrane Organic Membrane Phase (PVC) Ion Target Ion (I²⁺) Interface <-> Equilibrium <-> Ion->Interface Interferent Interferent (J²⁺) Complex Complex [ILₙ]²⁺ Interface->Complex Amide Fatty Acid Amide (L) Amide->Complex Complexation Borate Lipophilic Additive (R⁻) (Stabilizer) Borate->Complex Charge Balance

Figure 1: Mechanism of cation recognition by neutral carrier amides at the aqueous/organic interface.

Materials and Reagents

The quality of the membrane components dictates the limit of detection (LOD) and selectivity.

ComponentRoleSpecific Reagent (Recommended)Mass % (Typical)
Ionophore Target RecognitionN,N-dicyclohexyl-fatty acid amide derivative1.0 - 1.5%
Polymer Inert MatrixHigh Molecular Weight PVC (Selectophore™ grade)33.0%
Plasticizer Solvent / Mobilityo-NPOE (Polar) or DOS (Non-polar)*65.0 - 66.0%
Additive Ionic SitePotassium tetrakis(4-chlorophenyl)borate (KTpClPB)0.5 - 0.8%
Solvent Casting VehicleTetrahydrofuran (THF), inhibitor-freeN/A (Evaporates)

> Expert Note on Plasticizers: Use o-NPOE (high dielectric constant) for divalent cations like


 to promote dissociation of the complex. Use DOS (low dielectric constant) if shielding from protons (

) is the priority.

Experimental Protocol: Membrane Fabrication

Step 1: Cocktail Preparation
  • Weigh 100 mg total of the membrane components (ratios from Table above) into a 5 mL glass vial.

  • Add 1.0 mL of freshly distilled THF.

  • Cap tightly and vortex for 2 minutes.

  • Inspect for clarity. The lipophilic salt (KTpClPB) is the hardest to dissolve; ensure no crystals remain.

Step 2: Casting (Glass Ring Method)
  • Place a clean glass plate on a level surface.

  • Place a glass ring (20 mm diameter) on the plate.

  • Pour the cocktail into the ring.

  • Cover with a beaker (raised slightly) to allow slow evaporation of THF.

    • Critical: Rapid evaporation causes surface "skinning" and inhomogeneity. Allow 24 hours for complete drying.

Step 3: Electrode Assembly (O-Ring Body)
  • Use a cork borer to cut a 6-8 mm disk from the "master membrane."

  • Mount the disk into the electrode body (e.g., Philips body or equivalent screw-cap system).

  • Fill the internal chamber with Internal Filling Solution (typically 0.01 M Chloride salt of the primary ion, e.g.,

    
    ).
    
  • Insert the Ag/AgCl internal reference wire ensuring no air bubbles are trapped against the membrane.

Workflow Visualization

Fabrication_Workflow cluster_prep 1. Cocktail Prep cluster_cast 2. Casting cluster_assembly 3. Assembly Weigh Weigh Components (1% Ionophore, 33% PVC, 66% Plasticizer, 0.5% Salt) Dissolve Dissolve in THF Weigh->Dissolve Pour Pour into Glass Ring Dissolve->Pour Evaporate Evaporate (24h) Controlled Atmosphere Pour->Evaporate Cut Cut 7mm Disk Evaporate->Cut Mount Mount in Body (O-Ring Seal) Cut->Mount Fill Add Internal Sol. (0.01M MCl2) Mount->Fill

Figure 2: Step-by-step fabrication workflow for PVC-based Ion-Selective Electrodes.

Characterization & Validation

Conditioning

Before the first use, the electrode must be conditioned to establish the phase boundary potential.

  • Protocol: Soak the electrode tip in 0.01 M solution of the primary ion (e.g.,

    
    ) for 12-24 hours .
    
  • Caution: Do not condition in high concentration (>0.1 M) for extended periods, as this can cause "co-extraction" of anions, temporarily ruining selectivity.

Determination of Selectivity Coefficients ( )

The most rigorous method for biological applications is the Fixed Interference Method (FIM) , as recommended by IUPAC.

Procedure:

  • Prepare a background solution containing a constant concentration of the interfering ion (

    
    ), e.g., 0.1 M NaCl (if 
    
    
    
    is the interferent).
  • Titrate the primary ion (

    
    ) into this solution, increasing concentration from 
    
    
    
    M to
    
    
    M.
  • Plot EMF (mV) vs. log[A].

  • The intersection of the extrapolated linear regions (Nernstian response vs. Interference limit) defines the limit of detection.

Calculation:



Where 

is the activity of the primary ion at the detection limit, and

is the fixed activity of the interferent.
Data Interpretation Table
ParameterIdeal ValueTroubleshooting
Slope (

)
29.6 mV/dec (divalent)< 25 mV: Check leaks or old membrane.
Response Time < 10 seconds> 30s: Membrane too thick or resistive.
Drift < 1 mV / hourHigh drift: Temperature fluctuation or light sensitivity.
Lifetime 1 - 2 MonthsLoss of slope: Leaching of plasticizer/ionophore.

Troubleshooting & Expert Insights

  • Blooming: If the membrane becomes opaque or "dusty" on the surface, the ionophore concentration is too high and has crystallized out. Reduce ionophore load to 0.8%.

  • Sub-Nernstian Slope: Often caused by a lack of lipophilic additive (borate salt). Ensure the molar ratio of [Borate]/[Ionophore] is approximately 0.5 (50 mol%).

  • pH Interference: Fatty acid amides can be protonated at low pH. Maintain sample pH > 4.5 using a Tris or HEPES buffer (avoid Phosphate if measuring Calcium, as it precipitates).

References

  • IUPAC Recommendations. "Potentiometric selectivity coefficients of ion-selective electrodes." Pure and Applied Chemistry, 2000.[1] Link

  • Bakker, E., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews, 1997. Link

  • Bühlmann, P., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors."[2] Chemical Reviews, 1998. Link

  • Pretsch, E., et al. "Design of Ionophores for Ion-Selective Electrodes." Analytical Chemistry, 1986. Link

Sources

Surface modification of nanoparticles using N,N-bis(2-hydroxypropyl)dodecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Engineering of Nanoparticles via N,N-bis(2-hydroxypropyl)dodecanamide

Executive Summary

This technical guide details the use of This compound (referred to herein as HDA or Lauramide DIPA ) as a surface modifier for nanoparticles. HDA is a non-ionic surfactant comprising a hydrophobic dodecyl tail and a hydrophilic bis(2-hydroxypropyl)amine head group.

Its unique amphiphilic structure allows it to function in two distinct modes:

  • Chemisorption Ligand: For inorganic nanoparticles (e.g., ZnO, TiO₂), the amide and hydroxyl groups coordinate to the metal surface, rendering the particles hydrophobic and dispersible in organic matrices.

  • Steric Stabilizer: For organic nanocarriers (e.g., Solid Lipid Nanoparticles - SLNs), the hydrophobic tail anchors into the lipid core while the hydroxylated head group extends into the aqueous phase, providing steric repulsion and preventing agglomeration.

This guide provides high-fidelity protocols for both applications, designed for researchers in drug delivery and formulation science.

Mechanism of Action

Understanding the molecular interaction is critical for reproducible surface modification.

  • Molecule: this compound (CAS: 54914-38-4)

  • Structure:

    
    
    
  • Binding Dynamics:

    • On Metal Oxides: The carbonyl oxygen of the amide and the hydroxyl groups on the propyl chains act as Lewis bases. They donate electron density to surface metal cations (

      
      , 
      
      
      
      ), forming a stable coordinate bond. This "caps" the surface, removing surface defects and preventing oxidation.
    • In Lipid Systems: The

      
       alkyl chain is lipophilic (HLB ~1) and inserts into the lipid matrix. The bis-hydroxypropyl head is hydrophilic, creating a hydration shell that prevents particle fusion (Ostwald ripening).
      

Figure 1: Dual-mode mechanism of HDA interaction with inorganic vs. organic nanoparticle surfaces.

Protocol A: Surface Functionalization of Zinc Oxide (ZnO) Nanoparticles

Application: Creating stable, non-agglomerating ZnO dispersions for topical dermatological formulations (e.g., sunscreens, antimicrobial coatings).

Materials Required
  • Nanoparticles: Pre-synthesized ZnO Nanoparticles (~20-50 nm).

  • Modifier: this compound (HDA).

  • Solvent: Anhydrous Ethanol or Toluene (depending on final application).

  • Equipment: Probe Sonicator, Reflux Condenser, Centrifuge (15,000 x g).

Step-by-Step Methodology
  • Dispersion Preparation:

    • Disperse 1.0 g of ZnO nanoparticles in 50 mL of anhydrous ethanol.

    • Critical Step: Sonicate for 20 minutes (Pulse: 5s ON / 2s OFF, 40% Amplitude) to break aggregates. Why? Surface modification only works on individual particles, not aggregates.

  • Modifier Solution:

    • Dissolve 0.2 g of HDA in 10 mL of ethanol. (Target Ratio: 20% w/w relative to NPs).

    • Note: HDA is soluble in alcohols. If using toluene, slight heating (40°C) may be required.

  • Grafting Reaction (Chemisorption):

    • Add the HDA solution dropwise to the ZnO dispersion under vigorous magnetic stirring (1000 rpm).

    • Heat the mixture to 60°C and stir for 4 hours .

    • Mechanism:[1] Thermal energy overcomes the activation barrier for the displacement of surface-adsorbed water/hydroxyls by the amide/hydroxyl groups of HDA [1].

  • Purification:

    • Centrifuge at 12,000 rpm for 15 minutes. Discard supernatant (contains excess unreacted HDA).

    • Resuspend the pellet in fresh ethanol and centrifuge again. Repeat 2x.

    • Validation: Failure to wash will result in "free" surfactant acting as a plasticizer in the final formulation, altering viscosity.

  • Drying:

    • Dry the pellet in a vacuum oven at 50°C for 12 hours.

Characterization Checklist
TechniqueExpected ResultSignificance
FTIR Shift in C=O stretch (1640

1620 cm⁻¹)
Confirms chemisorption (coordination lowers bond order).
TGA Mass loss ~5-15% between 200-400°CQuantifies grafting density (mg surfactant/g NP).
Contact Angle Increase from <20° (hydrophilic) to >110° (hydrophobic)Confirms successful hydrophobization.

Protocol B: Stabilization of Solid Lipid Nanoparticles (SLNs)

Application: Encapsulation of lipophilic drugs for transdermal delivery. HDA acts as a co-surfactant to reduce particle size and improve long-term stability.

Materials Required
  • Solid Lipid: Compritol 888 ATO or Stearic Acid.

  • Surfactant (Modifier): this compound (HDA).

  • Co-surfactant (Optional): Poloxamer 188 (if higher steric bulk is needed).

  • Aqueous Phase: Deionized Water.[2]

  • Equipment: High-Shear Homogenizer (Ultra-Turrax), High-Pressure Homogenizer (or Probe Sonicator).

Step-by-Step Methodology
  • Preparation of Lipid Phase (Oil Phase):

    • Weigh 500 mg of Solid Lipid.

    • Add 10-50 mg of Lipophilic Drug (Model).

    • Heat to 75°C (approx. 5-10°C above lipid melting point).

  • Preparation of Aqueous Phase with HDA:

    • Weigh 150 mg of HDA (30% w/w relative to lipid).

    • Dissolve HDA in 10 mL of Deionized Water heated to 75°C.

    • Note: HDA is dispersible in hot water. Ensure complete dispersion before mixing.

  • Pre-Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under High-Shear Stirring (Ultra-Turrax) at 10,000 rpm for 2 minutes.

    • Result: Formation of a hot oil-in-water macroemulsion.

  • Nanoparticle Formation (Size Reduction):

    • Method A (Sonication): Sonicate the hot emulsion using a probe sonicator (60% Amplitude, 5 mins) while maintaining temperature at 75°C.

    • Method B (High-Pressure Homogenization): Pass through HPH at 500 bar (3 cycles).

  • Solidification (Crystallization):

    • Rapidly cool the dispersion in an ice bath (0-4°C) under gentle magnetic stirring.

    • Mechanism:[1] The lipid core crystallizes. The HDA hydrophobic tails get trapped in the solidifying lipid matrix, while the hydroxypropyl heads remain hydrated on the surface, forming the "shell" [2].

Figure 2: Workflow for formulating HDA-stabilized Solid Lipid Nanoparticles.

Troubleshooting & Optimization
  • Issue: Particle Size > 300 nm.

    • Cause: Insufficient surfactant or slow cooling.

    • Fix: Increase HDA concentration to 50% w/w lipid or increase sonication energy.

  • Issue: Gelation upon cooling.

    • Cause: Lipid modification transition (alpha to beta form) expelling water.

    • Fix: Add a co-surfactant like Lecithin (0.5%) to disrupt the lipid crystal lattice.

References

  • Surface Modification of Zinc Oxide

    • Context: Fatty acids and amides coordinate to ZnO surfaces via carboxyl/carbonyl groups, replacing surface hydroxyls.
    • Source:Applied Sciences, "Synthesis, Characterization, and Study of the Photocatalytic Activity upon Polymeric-Surface Modification of ZnO Nanoparticles" (2023). Link

  • Lipid Nanoparticle Stabilization

    • Context: Non-ionic surfactants (like amides/esters)
    • Source:BenchChem Protocols, "Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles". Link

  • Chemical Identity & Properties

    • Context: Physical properties and solubility of this compound (Lauramide DIPA).
    • Source:PubChem, "this compound Compound Summary". Link

  • Fatty Acid Amide Capping

    • Context: General protocols for using fatty acid derivatives to cap metal nanoparticles for organic dispersibility.
    • Source:MDPI, "Chemical Synthesis and Characterization of Fatty Acid-Capped ZnO Nanoparticles" (2024). Link

Sources

Formulation stability testing of N,N-bis(2-hydroxypropyl)dodecanamide in electrolyte solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Assessment of N,N-bis(2-hydroxypropyl)dodecanamide Stability in High-Ionic Strength Matrices

Executive Summary

This technical guide details the formulation stability testing of This compound (INCI: Lauramide DIPA; CAS: 54914-38-4). While widely utilized as a viscosity builder and foam stabilizer in anionic surfactant systems, this nonionic alkanolamide exhibits complex phase behaviors in the presence of electrolytes.

High ionic strength environments can trigger two distinct instability mechanisms in Lauramide DIPA formulations:

  • Physical Instability: Dehydration of the polyol headgroup leading to "salting out," haze formation, or phase separation.

  • Chemical Instability: Hydrolysis of the amide bond, accelerated by pH drift often induced by electrolyte impurities or buffer incompatibility.

This document provides a validated roadmap for characterizing these failure modes, ensuring robust product performance in saline-based drug delivery vehicles, therapeutic washes, and high-salt topical formulations.

Material Characterization & Mechanism of Action

The Molecule
  • Chemical Name: this compound[1][2][3][4][5][6]

  • Common Name: Lauramide DIPA[6][7][8]

  • Structure: A hydrophobic C12 (lauryl) tail attached to a hydrophilic head group consisting of a tertiary amide nitrogen substituted with two 2-hydroxypropyl groups.

  • Differentiation: Unlike its ethoxylated counterpart (Lauramide DEA), the presence of branched methyl groups in the DIPA moiety increases hydrophobicity. This results in a lower Cloud Point and higher sensitivity to electrolyte-induced dehydration.

Mechanisms of Instability in Electrolytes

A. The "Salting-Out" Effect (Hofmeister Series) Electrolytes compete with the surfactant’s hydrophilic head groups for water molecules. High charge density ions (e.g., Cl⁻, SO₄²⁻) strip the hydration shell from the hydroxypropyl groups.

  • Consequence: The surfactant becomes less soluble. The Critical Micelle Concentration (CMC) drops, and the solution may cross its Cloud Point at ambient temperatures, resulting in turbidity or precipitation.

B. Amide Hydrolysis While generally stable at neutral pH, the amide bond is susceptible to hydrolysis, reverting to Lauric Acid and Diisopropanolamine (DIPA) .

  • Electrolyte Role: Certain salts can act as Lewis acids or alter the local pH within the micellar palisade layer, catalyzing hydrolysis even if bulk pH appears stable.

Experimental Protocols

Protocol A: Electrolyte Compatibility Mapping (The "Salt Curve")

Objective: To determine the maximum electrolyte tolerance before phase separation (Cloud Point depression) and to map the viscosity profile.

Materials:

  • Lauramide DIPA (High Purity >98%)

  • Primary Surfactant (e.g., Sodium Laureth Sulfate - if testing in a mixed system)

  • Electrolytes: NaCl, KCl, MgCl₂ (Analytical Grade)

  • Deionized Water (Type I)

Workflow Diagram:

StabilityWorkflow Start Base Formulation Preparation Dosing Electrolyte Dosing (0.2% - 5.0% w/w) Start->Dosing Gravimetric Addition Equilibration Thermal Equilibration (25°C for 24h) Dosing->Equilibration Vortex Mixing Analysis Dual-Phase Analysis Equilibration->Analysis Outcome1 Turbidimetry (Cloud Point) Analysis->Outcome1 Optical Check Outcome2 Rheology (Viscosity Peak) Analysis->Outcome2 Rotational Viscometer

Figure 1: Workflow for mapping the salt tolerance profile of Lauramide DIPA formulations.

Step-by-Step Methodology:

  • Preparation: Prepare a master batch of the formulation containing Lauramide DIPA (typically 1.0% - 5.0%).

  • Aliquot: Divide into 10 samples of 50g each.

  • Dosing: Add electrolyte (e.g., NaCl) in increments of 0.5% w/w (0.0%, 0.5%, 1.0% ... 4.5%).

  • Mixing: Mix gently to avoid foaming until fully dissolved.

  • Equilibration: Store at 25°C for 24 hours to allow micellar rearrangement.

  • Measurement:

    • Visual: Record turbidity against a black background.

    • Viscosity: Measure using a Brookfield Viscometer (or rheometer) at a fixed shear rate (e.g., 10 rpm).

  • Cloud Point Determination: For clear samples, heat gradually in a water bath. Record the temperature where the solution turns hazy (

    
    ).
    

Data Output Example:

NaCl Conc. (% w/w)Appearance (25°C)Viscosity (cP)Cloud Point (°C)Status
0.0Clear1,200>90Stable
1.0Clear3,50085Stable
2.0Clear6,800 (Peak)72Optimal
3.0Slight Haze4,20045Borderline
4.0Opaque80022Unstable
Protocol B: Accelerated Chemical Stability (Hydrolysis Kinetics)

Objective: To quantify the degradation of Lauramide DIPA into Lauric Acid under thermal and ionic stress.

Mechanism Diagram:

Hydrolysis Amide Lauramide DIPA (Intact Amide) Stress Stress Factors: High Temp + Electrolyte + pH < 5 Amide->Stress Intermediate Tetrahedral Intermediate Stress->Intermediate Nucleophilic Attack Products Degradation Products Intermediate->Products Acid Lauric Acid (Insoluble Fatty Acid) Products->Acid Amine Diisopropanolamine (DIPA) Products->Amine

Figure 2: Hydrolytic degradation pathway of Lauramide DIPA accelerated by ionic stress.

Analytical Method (HPLC-ELSD or HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Gradient elution.

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Detection: UV at 210 nm (amide bond) or ELSD (Evaporative Light Scattering Detector) for better sensitivity to non-chromophores.

  • Target: Separation of Lauramide DIPA (

    
     min) and Lauric Acid (
    
    
    
    min).

Protocol:

  • Sample Prep: Prepare formulation with 2% NaCl. Adjust pH to 4.0, 6.0, and 8.0 in separate aliquots.

  • Incubation: Store samples at 40°C and 50°C (Accelerated) for 4 weeks.

  • Sampling: Pull samples at T=0, 1 week, 2 weeks, 4 weeks.

  • Extraction: Dilute 1g of sample in 10mL Methanol to break micelles and solubilize the fatty acid. Filter (0.45µm PTFE).

  • Criteria: >5% loss of active Lauramide DIPA or appearance of >1% Lauric Acid indicates failure.

Interpretation & Troubleshooting

Scenario 1: Viscosity Loss over Time

  • Cause: Likely hydrolysis. As Lauramide DIPA cleaves, the free Lauric Acid acts as a defoamer and disrupts the worm-like micelles responsible for viscosity.

  • Verification: Check pH.[9] Hydrolysis often causes pH drift (becoming more alkaline if amine is released, or acidic if fatty acid dominates buffering). Run HPLC.

Scenario 2: Haze upon Cooling (4°C)

  • Cause: The "Kraft Point" of the system has been raised by electrolytes. The surfactant is crystallizing or salting out.

  • Mitigation: Reduce electrolyte concentration or add a hydrotrope (e.g., Sodium Xylenesulfonate) to increase the solubility of the DIPA headgroup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 168320831, this compound. Retrieved February 26, 2026 from [Link]

  • U.S. Environmental Protection Agency (2025). Chemical Dashboard: N,N-Bis(2-hydroxyethyl)dodecanamide Properties & Fate. Retrieved February 26, 2026 from [Link]

  • Cosmile Europe (2025). Ingredient Profile: Lauramide DIPA. Retrieved February 26, 2026 from [Link]

  • European Medicines Agency (2023). Guideline on Stability Testing of Existing Active Substances and Related Finished Products. EMA/CVMP/QWP/709423/2022.[9] Retrieved February 26, 2026 from [Link]

  • Knowde (2025). Technical Data Sheet: PEL-AMID L-DIPA (Lauramide DIPA). Retrieved February 26, 2026 from [Link]

Sources

Troubleshooting & Optimization

Resolving peak overlap of N,N-bis(2-hydroxypropyl)dodecanamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Isobaric Interference of N,N-bis(2-hydroxypropyl)dodecanamide in LC-MS

Executive Summary

Issue: High-background noise or discrete ghost peaks observed at m/z 316.28 (ESI+) or m/z 360.27 (Formate adduct, ESI-) . Identified Contaminant: this compound (CAS: 54914-38-4), also known as Lauramide DIPA. Source: Slip agents and antistatic additives leaching from polypropylene (PP) labware (pipette tips, microcentrifuge tubes, well plates). Impact: Signal suppression of co-eluting analytes, isobaric interference with drugs (e.g., Oxycodone, Tiotropium), and false positives in non-targeted metabolomics.

Part 1: Diagnostic Workflow

How do I confirm this peak is Lauramide DIPA and not my analyte?

Q1: The peak appears in my samples, but also in my solvent blanks. Is it carryover? A: Unlikely. If the peak intensity is consistent across multiple blanks and does not diminish after needle washing, it is a leachable .

  • Test: Inject a "Null" injection (0 µL) or a glass-vial solvent blank. If the peak disappears, the source is the sample preparation container. If it remains, the source is the mobile phase or system tubing.

Q2: What is the mass spectral signature of this contaminant? A: Use the following mass transitions and properties to confirm identity:

ParameterValueNotes
Monoisotopic Mass 315.277 DaFormula: C₁₈H₃₇NO₃
Precursor Ion (ESI+) 316.28 [M+H]⁺Dominant species in positive mode.
Adducts (ESI+) 338.26 [M+Na]⁺Common in high-salt mobile phases.
Precursor Ion (ESI-) 360.27 [M+HCOO]⁻Formate adduct in negative mode.
Retention Behavior Late ElutingLipophilic (LogP ~3.5). Elutes near 100% Organic.
Key Fragment Ions m/z 114, 72Characteristic of the diisopropanolamine head group.

Technical Insight: The [M+H]⁺ ion at 316.28 is isobaric with several small molecule drugs. High-Resolution MS (HRMS) may distinguish them by mass defect, but triple quads (QqQ) require chromatographic resolution.

Part 2: Root Cause Analysis & Elimination

Where is it coming from, and how do I stop it?

Q3: I changed my solvents, but the peak persists. Why? A: This compound is rarely in the solvent itself. It is a surface-active agent added to plastics to prevent sticking.

  • Primary Source: "Low Retention" pipette tips and polypropylene 96-well plates. The organic solvent in your sample (e.g., Acetonitrile protein crash) extracts the amide from the plastic walls.

  • Secondary Source: Syringe filters with polypropylene housings.

Q4: Can I wash the plasticware to remove it? A: Yes, but it requires a specific protocol. Standard aqueous rinsing is ineffective due to the compound's lipophilicity.

Protocol: Pre-Washing Polypropylene Consumables

  • Solvent: Use 50:50 Methanol:Water (LC-MS grade).

  • Action: Rinse pipette tips by aspirating/dispensing the solvent 3 times to waste before touching your actual sample.

  • Plate Washing: For deep-well plates, rinse wells with 500 µL of Methanol, vortex, and discard prior to use.

  • Alternative: Switch to Glass-coated plates or HDPE (High-Density Polyethylene) ware, which typically uses fewer slip agents than PP.

Part 3: Chromatographic Resolution

I cannot change my labware immediately. How do I separate the interference?

Q5: The contaminant co-elutes with my analyte. How do I shift it? A: Lauramide DIPA is a surfactant with a C12 alkyl chain and a polar head. Its retention is highly sensitive to the organic modifier type and column chemistry .

Strategy A: The "Phenyl" Shift Standard C18 columns interact primarily via hydrophobic forces. Phenyl-Hexyl or Biphenyl columns introduce pi-pi interactions.

  • Mechanism:[1][2] Lauramide DIPA lacks pi-systems. Analytes with aromatic rings (most drugs) will shift retention significantly on a Phenyl column relative to the contaminant.

Strategy B: Gradient Modification The contaminant typically elutes during the high-organic wash phase.

  • Action: If your analyte elutes late, flatten the gradient at the end.

  • Example: Instead of ramping 5%

    
     95% B in 5 mins, ramp 5% 
    
    
    
    80% in 5 mins, then hold. This forces the highly lipophilic Lauramide DIPA to elute after the data acquisition window or in the column wash step.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting Start Start: Peak at m/z 316.28 CheckBlank Check Solvent Blank (No Plastic Contact) Start->CheckBlank IsPresent Is Peak Present? CheckBlank->IsPresent Yes Yes IsPresent->Yes Yes No No IsPresent->No No SystemContam System Contamination (Mobile Phase/Tubing) Step1 Action: Flush System with 100% Isopropanol SystemContam->Step1 LabwareContam Labware Leachable (Pipette Tips/Plates) Step2 Action: Switch to Glass Vials & Pre-rinse Tips LabwareContam->Step2 CheckCoelution Does it Co-elute with Analyte? Step2->CheckCoelution CheckCoelution->Yes Yes MethodDev Modify Chromatography Gradient Option 1: Flatten Gradient (Elute Contaminant Later) MethodDev->Gradient Column Option 2: Switch Column (C18 -> Phenyl-Hexyl) MethodDev->Column MRM Option 3: Optimize MRM (Select Unique Fragment) MethodDev->MRM Yes->SystemContam Yes->MethodDev No->LabwareContam

Caption: Decision matrix for isolating and resolving Lauramide DIPA interference.

Part 4: Advanced Mass Spectrometry Mitigation

Chromatography didn't work. How do I filter it out electronically?

Q6: Can I use MRM (Multiple Reaction Monitoring) to ignore it? A: Yes, provided your analyte has a unique fragment ion.

  • The Trap: Many users select generic "water loss" transitions for their analyte. Lauramide DIPA also loses water easily.

  • The Fix: Select a product ion that requires breaking the stable amide bond or the C12 chain, which requires higher Collision Energy (CE).

Table 1: MRM Optimization for Isobaric Discrimination

CompoundPrecursor (m/z)Common Product (Interference Risk)Unique Product (Recommended)CE (eV)
Lauramide DIPA 316.3298.3 (H₂O loss)114.1 (Amine head)25-30
Analyte X (e.g., Oxycodone) 316.2298.2 (H₂O loss)241.1 or 256.1 Optimized

Critical Protocol: If your analyte only fragments to 298.3, you must use chromatographic separation. MRM cannot distinguish them if the transition is identical.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 168320831, N,N-bis(2-hydroxyethyl)dodecanamide (Analogous Structure). PubChem. Available at: [Link]

  • Guo, X., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry.[3] Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. Waters Support. Available at: [Link]

  • Tran, T. et al. (2020). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography. LCGC International. Available at: [Link]

  • Chemical Abstracts Service (CAS). this compound (CAS 54914-38-4).[4][5] Common Chemistry. Available at: [Link][4]

Sources

Technical Support Center: Lauramide DIPA Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LDIPA-ACID-OPT Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Portal

You have reached the advanced troubleshooting hub for Lauramide DIPA (Lauramide Diisopropanolamide) . This guide addresses the chemical stability of non-ionic surfactants in low-pH environments (pH < 4.0).

While Lauramide DIPA is frequently selected over Lauramide DEA for its favorable safety profile (reduced nitrosamine potential) and steric stability, it remains an amide .[1] In acidic aqueous media, amides are susceptible to hydrolysis, leading to formulation failure (precipitation, viscosity loss, and pH drift).

This guide provides the mechanistic understanding, diagnostic protocols, and stabilization strategies required to secure your formulation.

Module 1: The Core Mechanism (Root Cause Analysis)[1]
Q: Why is my formulation losing viscosity and precipitating after 2 weeks at pH 3.5?

A: You are likely observing Acid-Catalyzed Amide Hydrolysis .[1]

Unlike esters, amides are relatively stable due to resonance delocalization of the nitrogen lone pair. However, in the presence of hydronium ions (


) and heat, the carbonyl oxygen becomes protonated. This destroys the resonance stability and makes the carbonyl carbon highly electrophilic, inviting attack by water.

The Failure Cascade:

  • Protonation: Acid protonates the amide oxygen.[1][2]

  • Attack: Water attacks the carbonyl carbon (Rate Determining Step).[1]

  • Cleavage: The C-N bond breaks.[1][2]

  • Irreversibility: The leaving group (Diisopropanolamine) is basic.[1] In your acidic medium, it immediately captures a proton to form the ammonium salt. This removal of the free amine drives the reaction to completion (Le Chatelier’s principle).

The Result:

  • Precipitate: Lauric Acid (insoluble in water).[1]

  • Viscosity Loss: Destruction of the surfactant (Lauramide DIPA).[1]

Visualizing the Pathway:

HydrolysisMechanism Amide Lauramide DIPA (Intact Surfactant) Protonated Protonated Intermediate (Activated) Amide->Protonated + H+ (Acid) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Slow Step) Products Lauric Acid (Solid) + DIPA Salt (Soluble) Transition->Products C-N Cleavage (Irreversible in Acid)

Figure 1: The irreversible degradation pathway of Lauramide DIPA in acidic media.[1]

Module 2: Diagnostic & Troubleshooting
Q: How do I confirm if the white precipitate is Lauric Acid?

A: Use this rapid isolation protocol. Lauramide DIPA is soluble/dispersible in water; Lauric Acid is not.[1]

Protocol: Precipitate Identification

  • Filter: Pass the formulation through a 0.45 µm PTFE filter to collect the white solid.

  • Wash: Rinse the solid with cold deionized water (removes residual surfactant/salts).[1]

  • Dissolve: Attempt to dissolve the solid in Methanol or Hexane .[1]

    • Observation: Lauric acid dissolves readily in organic solvents.[1]

  • Melting Point Check (Validation):

    • Dry the solid.[1]

    • Measure melting point.[1]

    • Target: Lauric Acid melts at 43.2°C .[1] If your solid melts near this temperature, hydrolysis is confirmed.

Q: My pH is drifting upwards. Is this related?

A: Yes. While hydrolysis consumes a proton initially, the release of Diisopropanolamine (DIPA) creates a buffering effect.

  • Initial State: Strong Acid (Low pH).[1]

  • Hydrolysis Product: DIPA (Secondary amine, pKa ~11).[1]

  • Reaction:

    
    .
    
  • Effect: As the surfactant degrades, it releases a base that consumes free protons, causing the pH of your system to rise over time.

Module 3: Stabilization Strategies
Q: How can I stabilize Lauramide DIPA without changing the pH?

A: You must prevent water from reaching the amide bond.[1] Since you cannot remove the acid, you must use Steric Shielding and Water Activity Reduction .[1]

Strategy 1: The "Micellar Shield" (Co-surfactants) Lauramide DIPA is bulky (two isopropyl groups).[1] By mixing it with anionic surfactants (e.g., Sodium Laureth Sulfate) or amphoterics (Betaines), you force the Lauramide DIPA into mixed micelles.

  • Mechanism: The anionic heads repel hydronium ions (

    
    ), and the tight packing of the micelle "buries" the amide bond in the hydrophobic core, shielding it from aqueous protons.
    

Strategy 2: Polyol Dilution Replace a portion of the free water with polyols (Glycerin, Propylene Glycol, or PEG-8).

  • Mechanism: This lowers the water activity (

    
    ) .[1] Hydrolysis requires free water.[1] By binding water to the polyol, you reduce the effective concentration of the nucleophile.
    

Comparative Stability Data (Accelerated Aging at 40°C, pH 3.5)

Formulation Variable% Hydrolysis (Week 1)% Hydrolysis (Week 4)Status
Control (Water only) 12%45%FAIL
+ 20% Glycerin 5%18%Marginal
+ Anionic Co-surfactant (SLES) < 1%4%PASS
Module 4: Analytical Validation (HPLC Protocol)
Q: How do I quantify Lauramide DIPA remaining in my product?

A: Do not rely on viscosity.[1] You need a specific HPLC method to separate the amide from the fatty acid byproduct.

Methodology: Reverse-Phase HPLC

  • Principle: Separation based on hydrophobicity.[1] Lauric acid is more hydrophobic than Lauramide DIPA in acidic mobile phases.[1]

Instrument Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Keeps Lauric acid protonated)
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond absorption)
Temperature 30°C

Workflow Visualization:

HPLCWorkflow cluster_peaks Chromatogram Output Sample Sample Preparation (Dilute 1:10 in Methanol) Filter Filter (0.22 µm PTFE) Sample->Filter Inject Inject 10 µL into HPLC Filter->Inject Sep Separation (C18 Column) Inject->Sep Peak1 Peak 1: Lauramide DIPA (RT ~4-6 min) Sep->Peak1 Peak2 Peak 2: Lauric Acid (RT ~8-10 min) Sep->Peak2

Figure 2: Analytical workflow for quantifying surfactant degradation.[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Cosmetic Ingredient Review (CIR). (2016).[1] Safety Assessment of Diethanolamides as Used in Cosmetics. (Validates stability profiles and nitrosamine concerns of DEA vs DIPA analogs).

  • PubChem. (2024).[1] Lauramide DIPA (Compound Summary). National Library of Medicine.[1] [1]

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena (4th ed.).[1] Wiley.[1] (Mechanisms of micellar catalysis and inhibition). [1]

Sources

Reducing background noise in electrochemical sensors containing fatty amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in Lipid-Modified Electrochemical Interfaces

Welcome to the Advanced Sensor Support Hub

Status: Operational | Tier: Level 3 (R&D Support) Subject Matter: Optimization of Signal-to-Noise Ratio (SNR) in Fatty Amide-Containing Matrices.

Executive Summary: Fatty amides (e.g., Oleamide, Erucamide) present a unique paradox in electrochemistry. Whether you are detecting them as biomarkers or using them as an immobilization matrix (e.g., in Carbon Paste Electrodes), their long alkyl chains act as electrical insulators. This creates high impedance and significant capacitive charging currents, often masking the Faradaic signal of interest. Furthermore, exogenous fatty amides are notorious "ghost" contaminants leaching from laboratory plastics.

This guide provides the protocols to dismantle these noise sources, ensuring your sensor measures the chemistry, not the capacitance.

Module 1: The Matrix – Optimizing Electrode Fabrication

The Problem: In Carbon Paste Electrodes (CPE) or Screen-Printed Electrodes (SPE) modified with fatty amides, "noise" is often actually micro-heterogeneity . Clumps of insulating lipid create islands of high resistance, leading to erratic baseline drift and poor electron transfer kinetics (


).
Protocol: The "Homogeneous Phase" Fabrication

Standard physical mixing is insufficient. You must ensure the fatty amide coats the conductive carbon uniformly without blocking the percolation threshold.

  • Solvent-Assisted Homogenization (The "Wet" Method):

    • Do not dry-mix fatty amide powder with graphite.

    • Step A: Dissolve the specific fatty amide (e.g., Oleamide) in a volatile non-polar solvent (Chloroform or Hexane) to create a 10 mM stock.

    • Step B: Add spectroscopic grade graphite powder to this solution.

    • Step C: Evaporate the solvent under a gentle

      
       stream while stirring continuously. This deposits a mono/multi-layer of amide onto the individual graphite particles.
      
    • Step D: Add the binder (Paraffin oil) only after the solvent is fully removed.

    • Why? This ensures every carbon particle has intimate contact with the lipid selector, reducing the "resistive noise" caused by bulk lipid domains.

  • Nanomaterial Doping (The "Bridge" Strategy):

    • Fatty amides increase charge transfer resistance (

      
      ). To counter this, dope the matrix with 5-10% (w/w) Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Nanoplatelets.
      
    • Mechanism: These materials act as "conductive nanowires," tunneling electrons through the insulating lipid layer to the back-contact.

Module 2: The Signal – Pulse Voltammetry Optimization

The Problem: Fatty amides create a high Double-Layer Capacitance (


). In Cyclic Voltammetry (CV), the charging current (

) is proportional to the scan rate (

). At high speeds,

dominates, burying your analyte's peak.

The Solution: Switch to Differential Pulse Voltammetry (DPV) .[1][2] DPV samples current after the capacitive surge has decayed, extracting only the Faradaic signal.

Technical Diagram: The DPV Noise-Rejection Mechanism

DPV_Mechanism cluster_0 Step 1: The Pulse cluster_1 Step 2: The Response cluster_2 Step 3: Sampling Pulse Voltage Pulse Applied (Amplitude: 50mV) Capacitive Capacitive Current (Ic) Decays Exponentially (Fast) Pulse->Capacitive Triggers Faradaic Faradaic Current (If) Decays linearly/slowly Pulse->Faradaic Triggers Sample2 Sample T2 (End of Pulse) Capacitive->Sample2 Decayed to ~0 Faradaic->Sample2 Remains Significant Sample1 Sample T1 (Before Pulse) Result Output Signal Δi = i(T2) - i(T1) Sample1->Result Sample2->Result

Caption: DPV minimizes background noise by sampling current only after the capacitive charging current (red) has decayed, leaving the pure Faradaic signal (green).

Optimization Table: DPV Parameters for Lipid Matrices
ParameterRecommended RangeImpact on NoiseTechnical Note
Pulse Amplitude 25 mV – 50 mVHigh: Large pulses increase

background.
Keep <50mV to prevent widening peaks which lowers SNR.
Pulse Width 50 ms – 100 msCritical: Too short =

hasn't decayed.
If background is high, increase width to allow full capacitive discharge.
Step Potential 2 mV – 5 mVMedium: Affects resolution.Smaller steps reduce background roughness but increase scan time.
Sampling Width 16.7 ms (1 line cycle)High: Integration time.Sync with line frequency (50/60Hz) to reject mains hum.

Module 3: The "Ghost Peak" (Contamination Control)

The Problem: You see a peak at ~1.0V - 1.2V (vs Ag/AgCl) that shouldn't be there, or your baseline rises uncontrollably. The Cause: This is likely Exogenous Oleamide . It is a slip agent used in the manufacturing of polypropylene pipette tips and microcentrifuge tubes. It leaches into organic solvents (DMSO, Methanol) and even aqueous buffers.

Protocol: The "Plastic-Free" Workflow

If your sensor contains fatty amides, you cannot distinguish "good" amide from "contaminant" amide easily. You must eliminate the source.

  • Solvent Compatibility: Never store organic stock solutions in plastic tubes. Use glass vials with PTFE-lined caps .

  • Tip Pre-Rinsing: If you must use plastic tips, pre-rinse them 3x with the solvent you are using before drawing the actual sample. This washes away the surface slip agents.

  • The Blank Test: Always run a "System Blank" (Buffer + Solvent injected via your tips) before your sample. If a peak appears, your plasticware is compromising the assay.

Module 4: Troubleshooting Matrix

Symptom Probable Cause Corrective Action
High Capacitive Background (Thick Hysteresis in CV) Lipid layer is too thick or disorganized.1. Reduce fatty amide loading (try 5% w/w).2. Switch from CV to DPV/SWV.3. "Activate" electrode: Cycle 10x in 0.1M NaOH (-0.2V to +0.6V).
Drifting Baseline Electrode surface is hydrating slowly or lipid is dissolving.1. Soak electrode in buffer for 20 mins before use.2. Ensure electrolyte pH does not hydrolyze the amide bond (Avoid pH > 10).
"Ghost" Peaks (Unknown signals) Leaching from pipette tips (Oleamide/Erucamide).1. Switch to glass syringes/Hamilton syringes.2. Use "Low Retention" tips (often have less slip agent, but verify).
Low Sensitivity (Flat peaks) Electron transfer blocked by alkyl chains.1. Add MWCNTs to the paste.2. Use a redox mediator (e.g., Ferricyanide) to probe surface accessibility.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Start: Noise Detected CheckType Characterize Noise Start->CheckType Type1 High Baseline Current (Capacitive) CheckType->Type1 Type2 Random Spikes/ Ghost Peaks CheckType->Type2 Action1 Switch to DPV Increase Pulse Width Type1->Action1 Method Issue Action2 Check Plasticware (Leaching Slip Agents) Type2->Action2 Contamination

Caption: Decision tree for isolating the source of noise: Methodological (Capacitive) vs. Environmental (Contamination).

References

  • Interference of Oleamide with Analytical Results. Vovk, I., et al. (2020).[3][4][5] Scientific Reports. Key Insight: Identifies plastic labware as the primary source of oleamide contamination, causing false positives in analytical assays. [3][4]

  • Biosensors Based on Lipid Modified Graphene Microelectrodes. Zhang, Y., et al. (2017). Sensors (MDPI). Key Insight: Demonstrates how lipid layers increase specific capacitance and how graphene doping mitigates resistance.

  • Optimizing Differential Pulse Voltammetry Parameters. Macias Sensors Tech Note (2023). Key Insight: detailed breakdown of how pulse width and amplitude specifically target the capacitive decay curve to improve SNR.

  • Differential Pulse Voltammetry Optimization for Lanthanides (Applicable methodology). Analytical & Bioanalytical Electrochemistry (2024). Key Insight: Provides a statistical approach (Box-Behnken) for optimizing deposition potential and time to reduce background in complex matrices.

Sources

Technical Support Center: Troubleshooting Synthesis Yield for N,N-bis(2-hydroxypropyl)dodecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Synthesis & Troubleshooting for Lauramide DIPA CAS: 54914-38-4 (Generic: 120-40-1 for DEA analog reference) Audience: Process Chemists, Formulation Scientists, Drug Development Leads[1]

Introduction: The Steric Challenge of DIPA Amidation

Welcome to the technical support hub for N,N-bis(2-hydroxypropyl)dodecanamide (Lauramide DIPA). Unlike the more common Diethanolamine (DEA) analogues, the synthesis of DIPA-derived amides presents a unique kinetic challenge: Steric Hindrance .

The bulky isopropanol groups on the amine nitrogen significantly reduce nucleophilicity compared to primary or unhindered secondary amines. Consequently, standard protocols for DEA amides often result in incomplete conversion (low yield) or high ester impurity profiles when applied to DIPA.[1] This guide addresses these specific mechanistic bottlenecks to maximize yield and purity.

Module 1: Critical Troubleshooting (Q&A)

Category A: Low Conversion & Yield Stalling[2]

Q1: My reaction stalls at ~80-85% conversion even after prolonged heating. Adding more catalyst doesn't help. Why?

Diagnosis: You have likely hit the Thermodynamic Equilibrium Wall . Technical Insight: The direct amidation between Lauric Acid and Diisopropanolamine (DIPA) is an equilibrium reaction releasing water.



Because DIPA is sterically hindered, the forward rate constant (

) is lower than that of DEA.[1] If water is not aggressively removed, the reverse hydrolysis reaction (

) dominates.[1]

Corrective Action:

  • Vacuum Profiling: Do not rely on atmospheric distillation. Apply vacuum (< 50 mbar ) once the temperature reaches 140°C.

  • Nitrogen Sweep: Use a subsurface nitrogen sparge (not just a blanket) to mechanically strip water molecules from the viscous reaction matrix.

  • Stoichiometry Adjustment: The "Law of Mass Action" dictates that excess amine drives the fatty acid to depletion. Shift from a 1:1 molar ratio to a 1:1.05 or 1:1.1 excess of DIPA .

Q2: I am using a methyl ester route (Methyl Laurate + DIPA) to avoid water removal issues, but the yield is still low.

Diagnosis: Catalyst Deactivation or Phase Incompatibility . Technical Insight: Transamidation requires a basic catalyst (e.g., Sodium Methoxide, NaOMe).[1] However, commercial DIPA often contains trace water (0.1–0.5%).[1] Water kills the methoxide catalyst immediately:



NaOH is a far less active catalyst for amidation than NaOMe.[1]

Corrective Action:

  • Drying Step: Dry the DIPA under vacuum at 80°C before adding the catalyst/methyl ester.

  • Catalyst Loading: Increase NaOMe loading to 0.5 - 1.0 wt% .

  • Methanol Removal: Continuous removal of methanol is just as critical as water removal in the direct acid route.

Category B: Impurity Profiling (The "Hidden" Yield Loss)

Q3: My FTIR spectrum shows a persistent peak at ~1735 cm⁻¹ (Ester) alongside the Amide peak (~1640 cm⁻¹). Is this unreacted starting material?

Diagnosis: You are forming the Amino-Ester Kinetic Product .[1] Technical Insight: DIPA has both amine (-NH) and hydroxyl (-OH) functionalities.[1] While the amide (N-acylation) is the thermodynamic product, the ester (O-acylation) can form faster kinetically, especially at lower temperatures (<130°C).[1]



This ester must rearrange to the amide via an intramolecular 

acyl migration.[1] This migration is slow for DIPA due to the steric bulk of the isopropyl group.

Corrective Action:

  • Thermal Aging: Hold the reaction at 150°C–160°C for 1–2 hours at the end of the process. This thermal energy is required to overcome the activation energy for the

    
     rearrangement.
    
  • Avoid Acid Catalysis: Acid catalysts promote esterification. Ensure the system is neutral or slightly basic.

Q4: The product has a dark amber/brown color. How do I prevent this?

Diagnosis: Oxidative Degradation of the amine. Technical Insight: Secondary alkanolamines like DIPA are prone to oxidation at high temperatures, forming color bodies (Schiff bases/conjugated enamines).[1]

Corrective Action:

  • Strict Anaerobic Conditions: The reaction must be performed under inert atmosphere (

    
    ).
    
  • Temperature Cap: Do not exceed 165°C . Above this, thermal degradation accelerates exponentially.[1]

  • Reducing Agents: Add 0.1% Hypophosphorous acid (50%) or Sodium Hypophosphite at the start of the reaction to act as a color stabilizer/antioxidant.

Module 2: Visualizing the Mechanism

The following diagram illustrates the competition between the desired Amidation, the kinetic Esterification, and the risk of Oxazoline formation (a cyclic byproduct formed by over-dehydration).

ReactionPathways Start Lauric Acid + DIPA Salt Ammonium Salt (Intermediate) Start->Salt Fast (<100°C) Ester Amino-Ester (Kinetic Trap) Salt->Ester O-Acylation (Kinetic) Amide Lauramide DIPA (Target Product) Salt->Amide N-Acylation (Thermodynamic) Ester->Amide O->N Rearrangement (Requires 150°C+) Amide->Start Hydrolysis (If wet) Oxazoline Oxazoline Byproduct (Over-Dehydration) Amide->Oxazoline High Temp (>170°C) - H2O

Caption: Reaction pathway showing the critical O-to-N rearrangement step required to convert ester impurities into the target amide.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of High-Purity this compound. Scale: 1.0 Mole (Theoretical Yield ~315g)

Materials Table
ComponentRoleMW ( g/mol )Mass (g)Molar Eq
Lauric Acid (C12) Substrate200.32200.31.00
Diisopropanolamine (DIPA) Reagent133.19146.51.10 (10% Excess)
Hypophosphorous Acid (50%) Antioxidant-0.20.1 wt%
Step-by-Step Methodology
  • Charging:

    • In a 500mL 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen sparge tube, temperature probe, and Dean-Stark trap (with condenser).

    • Charge Lauric Acid and Hypophosphorous Acid .

    • Begin heating to 70°C (melt phase).

  • Amine Addition:

    • Once melted, add DIPA slowly with agitation. Note: Exothermic reaction (Salt formation).[1]

    • Start Nitrogen sparge (moderate flow).[1]

  • Reaction Phase 1 (Dehydration):

    • Ramp temperature to 140°C over 45 minutes.

    • Water evolution will begin at ~110-120°C.[1]

    • Hold at 140°C for 1 hour.

  • Reaction Phase 2 (Rearrangement & Completion):

    • Ramp temperature to 155°C .

    • Apply Vacuum: Slowly lower pressure to 20-50 mbar to strip remaining water.[1]

    • Crucial Step: Hold at 155°C / 50 mbar for 2–3 hours . This drives the

      
       rearrangement and pushes equilibrium.
      
  • End-Point Determination:

    • Check Acid Value (AV) .[1] Target: AV < 2.0 mg KOH/g.

    • Check Amine Value . Target: Consistent with 10% excess (approx 15-20 mg KOH/g).

    • FTIR: Confirm disappearance of Ester shoulder at 1735 cm⁻¹.

  • Workup (Removal of Excess DIPA):

    • The product contains ~10% excess DIPA.

    • Option A (Distillation): If high purity is needed, wipe-film evaporation (WFE) is required due to the high boiling point of DIPA.[1]

    • Option B (Wash): Dissolve in ethyl acetate, wash with brine (DIPA partitions into aqueous phase), dry, and evaporate.[1] Note: This is often impractical for surfactants due to emulsion formation.

    • Standard Industrial Practice: The excess DIPA is often left in the product (as "Free Amine") for surfactant applications, as it boosts pH and solubility.

Module 4: Troubleshooting Decision Tree

Troubleshooting Problem Identify Core Issue LowYield Low Yield / High Acid Value Problem->LowYield Impurity Impurities (Ester/Oxazoline) Problem->Impurity Color Dark Color / Oxidation Problem->Color WaterCheck Is water removal efficient? LowYield->WaterCheck EsterCheck FTIR: Peak at 1735 cm-1? Impurity->EsterCheck N2Check Is System Anaerobic? Color->N2Check Vacuum Increase Vacuum (<50 mbar) Increase N2 Sparge WaterCheck->Vacuum No TempBoost Increase Temp to 155°C (Check Degradation) WaterCheck->TempBoost Yes Rearrange Extend Hold Time at 155°C for O->N Migration EsterCheck->Rearrange Yes (Ester) ReduceTemp Reduce Temp (<165°C) to avoid Oxazolines EsterCheck->ReduceTemp No (Unknown/Oxazoline) SealLeak Fix N2 Seal / Increase Flow N2Check->SealLeak No AddAntiOx Add Hypophosphorous Acid (0.1%) N2Check->AddAntiOx Yes

Caption: Diagnostic workflow for isolating the root cause of synthesis failure.

References

  • Chemsrc. (2025). This compound | CAS#:54914-38-4.[1][2][3] Retrieved from [Link][1]

  • CAS Common Chemistry. (n.d.).[3] this compound.[1][2][3] Retrieved from [Link][1][3]

  • ResearchGate. (2025). Eco-friendly lauric acid-diisopropanolamine adjuvant for sustainable enhancement. Retrieved from [Link]

  • Google Patents. (2006). Process for producing a refined product of polyoxypropylene fatty acid isopropanolamide surfactant (US7067471B2). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: Validation of N,N-bis(2-hydroxypropyl)dodecanamide as a Reference Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput analysis of bioactive lipids, specifically Fatty Acid Amides (FAAs) and N-acylethanolamines (NAEs) , the selection of an appropriate reference standard is the single most critical factor determining quantitative accuracy. While isotopically labeled (deuterated) analogs are the historical "gold standard," they present significant cost barriers and potential stability issues (H/D exchange).

This guide validates N,N-bis(2-hydroxypropyl)dodecanamide (CAS 54914-38-4) as a robust, cost-effective Surrogate Internal Standard (IS) . Unlike common contaminants such as Oleamide or Erucamide that plague plasticware, this synthetic amide is non-endogenous to mammalian systems, structurally homologous to bioactive lipids, and exhibits distinct chromatographic behavior that minimizes ion suppression crosstalk.

Technical Profile & Mechanism of Action

To validate this compound, we must first establish its physicochemical suitability as a mimic for target analytes like Anandamide (AEA) or Palmitoylethanolamide (PEA).

FeatureSpecificationRelevance to Metabolomics
Compound Name This compoundSynthetic Surrogate IS
Formula C18H37NO3Matches C12-C20 lipid range
Exact Mass 315.2773 Da ([M+H]+)Distinct from PEA (300.29) & AEA (348.29)
LogP (Predicted) ~3.5 - 4.0Co-extracts with neutral lipids/amides
Ionization ESI (+)Forms stable [M+H]+ and [M+Na]+ adducts
Solubility MeOH, ACN, CHCl3Compatible with Folch/Matyash extraction
Mechanistic Suitability

The "bis-hydroxypropyl" headgroup provides sufficient polarity to anchor the molecule in the ESI plume, mimicking the ionization efficiency of the ethanolamine headgroup found in endogenous NAEs. However, the bulky propyl groups induce a slight retention time shift, preventing the IS from competing for ionization energy at the exact moment the target analyte elutes—a common issue with co-eluting deuterated standards in high-matrix samples.

Comparative Analysis: The Performance Matrix

This section objectively compares this compound against the two primary alternatives: Deuterated Standards and Homologous Odd-Chain Fatty Acids.

Table 1: Reference Standard Performance Comparison
MetricThis compound (Subject)Deuterated Analogs (e.g., d4-PEA)Odd-Chain Fatty Acids (e.g., C17:0 Amide)
Cost Efficiency High (Synthetic bulk availability)Low (High synthesis cost)Medium
Endogenous Background Zero (Synthetic xenobiotic)Zero (Isotopic distinction)Risk (Trace levels in some diets)
Retention Time (RT) Shifted (0.2–0.5 min offset)Co-eluting (Identical to analyte)Shifted (Significant offset)
Matrix Effect Correction Good (Global extraction efficiency)Excellent (Spot-specific correction)Moderate
Ion Suppression Risk Low (Elutes away from analyte)High (Competes with analyte)Low
Stability High (Shelf-stable >2 years)Variable (Risk of D/H exchange)High

Critical Insight: While deuterated standards are superior for correcting "spot-specific" matrix effects (ion suppression at a specific second), the Subject Standard is superior for routine profiling where cost and signal stability are paramount. Its RT shift allows it to act as a retention marker without suppressing the signal of the target analyte.

Validation Framework & Experimental Protocols

To implement this compound as a validated standard, the following "Self-Validating System" must be executed. This ensures the standard is performing correctly in your specific matrix (plasma, tissue, or cell culture).

Phase A: Specificity & Blank Analysis

Objective: Confirm the standard is not present in the biological matrix or plasticware background.

  • Extract a "Double Blank" (Matrix only, no IS).

  • Extract a "System Blank" (Solvent only, no Matrix, no IS).

  • Inject the Subject Standard (100 nM in MeOH).

  • Criteria: The Double Blank must show <1% signal at the retention time/mass transition of the Subject Standard.

Phase B: Linearity & Recovery Protocol

Objective: Prove the standard tracks extraction efficiency linearly.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound at 1 mM in Methanol.

  • Spiking: Create a calibration curve of the Target Analytes (e.g., AEA, PEA) in the biological matrix (0.1 nM to 1000 nM).

  • IS Addition: Spike the Subject Standard into every calibrator and sample at a fixed concentration (e.g., 200 nM).

  • Extraction (Modified Folch):

    • Add 200 µL Sample + 10 µL IS Stock.

    • Add 800 µL Chloroform:Methanol (2:1).

    • Vortex (30s), Centrifuge (3000g, 5 min).

    • Collect lower organic phase, dry under N2.[1]

    • Reconstitute in 100 µL Mobile Phase (50:50 ACN:H2O).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: H2O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 30% B to 100% B over 10 min.

  • Data Processing: Plot the Ratio (Area_Analyte / Area_IS) vs. Concentration.

    • Pass Criteria: r² > 0.99; Accuracy ±15% for all points.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this specific reference standard in a lipidomics pipeline.

ValidationWorkflow Start Select Reference Standard: This compound BlankCheck Phase 1: Specificity Check (Blank Matrix Analysis) Start->BlankCheck IsEndogenous Is peak detected in Blank? BlankCheck->IsEndogenous Reject REJECT: Contaminant/Endogenous Select Deuterated Alt IsEndogenous->Reject Yes (>1% Signal) Proceed Phase 2: Linearity & Recovery IsEndogenous->Proceed No (Clean Background) Extraction Spike IS into Matrix (Fixed Conc. 200 nM) Proceed->Extraction LCMS LC-MS/MS Analysis (Monitor RT Shift) Extraction->LCMS DataAnalysis Calculate Response Ratio (Analyte Area / IS Area) LCMS->DataAnalysis ValidationCheck Linearity r² > 0.99? Recovery > 80%? DataAnalysis->ValidationCheck ValidationCheck->Reject No Final VALIDATED Release for Routine Use ValidationCheck->Final Yes

Caption: Logical workflow for validating this compound, ensuring specificity against biological background before proceeding to quantitative validation.

Scientific Grounding & References

The validation of fatty acid amides and the use of surrogate internal standards is grounded in established bioanalytical guidelines (FDA/EMA) and lipidomics best practices.

Key Considerations for "Scientific Integrity"
  • Purity is Paramount: As this compound class is used in industrial surfactants, "Technical Grade" (<90%) is unacceptable for metabolomics. Only Analytical Grade (>98%) standards should be used to prevent introducing plasticizer contaminants (e.g., phthalates) often found in industrial synthesis byproducts.

  • RT Shift: Expect this compound to elute earlier than Dodecanamide (due to polar hydroxy groups) but later than shorter chain NAEs. This unique retention window is its primary advantage, placing it in a "quiet" zone of the chromatogram.

References
  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • LIPID MAPS® Lipidomics Gateway. "Internal Standards for Lipidomic Analysis." [Link]

  • Tan, B., et al. (2021). "Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources." Molecules, 26(9), 2543. [Link]

  • National Institute of Standards and Technology (NIST). "SRM 1950 - Metabolites in Frozen Human Plasma." [Link]

Sources

Spectroscopic characterization (NMR/IR) of high-purity N,N-bis(2-hydroxypropyl)dodecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization (NMR/IR) of High-Purity N,N-bis(2-hydroxypropyl)dodecanamide Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development & Formulation Scientists

Executive Summary: The Purity Imperative

This compound (commonly referred to as Lauramide DIPA) is a critical non-ionic surfactant and solubilizer used in pharmaceutical formulations and dermocosmetics. While functionally similar to its diethanolamine (DEA) analogs, the DIPA variant is increasingly preferred due to a more favorable safety profile regarding nitrosamine formation.

However, commercial synthesis often yields "technical grade" mixtures containing significant impurities: amine esters (thermodynamically favored over amides under certain conditions), free fatty acids , and unreacted amines . These impurities compromise formulation stability, alter micellar critical concentrations (CMC), and pose regulatory risks.

This guide provides a definitive spectroscopic framework to distinguish High-Purity (>98%) this compound from technical-grade alternatives, utilizing High-Resolution NMR and FTIR.

Structural Context & Synthesis Logic

To interpret the spectra, one must understand the molecular dynamics. Unlike simple amides, this tertiary amide exhibits rotamerism (restricted rotation around the C-N bond) and potential regio-isomerism (Amide vs. Ester).

The Impurity Pathway (Visualization)

The following diagram illustrates the competitive pathways during synthesis that necessitate rigorous characterization.

SynthesisPathways fill_start fill_start fill_target fill_target fill_impurity fill_impurity Reactants Lauric Acid + Diisopropanolamine (DIPA) Intermediate Ammonium Salt Intermediate Reactants->Intermediate Mixing Target TARGET MOLECULE This compound (Thermodynamic Product) Intermediate->Target Dehydration (>140°C, Slow) Impurity1 IMPURITY A Amino-Ester (Kinetic Product) Intermediate->Impurity1 Low Temp / Fast Kinetics Impurity2 IMPURITY B Ester-Amide (Over-reaction) Target->Impurity2 Excess Acid Impurity1->Target Rearrangement (Slow)

Figure 1: Competitive reaction pathways. High purity requires driving the kinetic amino-ester intermediate completely to the thermodynamic amide form without generating ester-amide byproducts.

Protocol 1: FTIR Analysis (The Rapid Screen)

Fourier Transform Infrared Spectroscopy (FTIR) is the most efficient method for detecting gross ester impurities. In high-purity samples, the ester carbonyl band must be absent.

Experimental Methodology
  • Instrument: ATR-FTIR (Diamond Crystal).

  • Sample Prep: Neat liquid/paste. Ensure complete contact with the crystal.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32.

Comparative Spectral Analysis[2][3][4]
Functional GroupVibration ModeHigh-Purity Target (Wavenumber cm⁻¹)Technical Grade / Impurity (Wavenumber cm⁻¹)Interpretation
Amide Carbonyl C=O Stretch (Amide I)1620 – 1645 (Strong)1620 – 1645Present in both. Diagnostic of the amide backbone.
Ester Carbonyl C=O StretchABSENT 1735 – 1750 (Medium/Strong)The "Smoking Gun". Presence indicates failure to rearrange ester intermediate or esterification of hydroxyl groups.
Hydroxyl O-H Stretch3300 – 3450 (Broad)3300 – 3450Present in both (from hydroxypropyl groups or free DIPA).
Amine N-H StretchABSENT ~3300 (Sharp shoulder)Indicates unreacted Diisopropanolamine (DIPA).
Amide II N-H BendingABSENT ~1550Only present if secondary amides (mono-alkyl) are formed (rare in this synthesis).

Expert Insight: A high-purity sample will show a clean "Amide I" peak at ~1635 cm⁻¹ with no shoulder or distinct peak above 1700 cm⁻¹. If a peak at 1740 cm⁻¹ exists, the sample contains ester-amines and is liable to hydrolysis and pH drift.

Protocol 2: High-Resolution NMR (Structural Confirmation)

NMR provides the resolution necessary to quantify the ratio of amide to ester and confirm the regiochemistry. Note that tertiary amides often display doubled signals due to syn/anti rotamers.

Experimental Methodology
  • Solvent:

    
     (Chloroform-d) is preferred to prevent H-bonding broadening, though 
    
    
    
    can be used if solubility is an issue.
  • Frequency: 400 MHz or higher recommended.

  • Relaxation Delay (d1): >5 seconds (essential for accurate integration of the lipid chain vs. headgroup).

H NMR Assignment Table ( )
Proton PositionStructure FragmentChemical Shift (

ppm)
MultiplicityIntegration (Target)Notes
Terminal Methyl

(Fatty Chain)
0.88Triplet3HReference signal.
Chain Methylene Bulk

1.25Multiplet~16HLarge overlap region.

-Methylene

1.60Multiplet2HBroadened.

-Methylene

2.30 – 2.40 Triplet (often split)2HDiagnostic. Shifts downfield if esterified (rare for this position).
Isopropanol Methyls

1.15 – 1.20 Doublet(s)6HOften appears as two sets of doublets due to diastereomers/rotamers.
N-Methylene

3.20 – 3.60 Complex Multiplet4HCritical Region. Distinct from ester

(which would be ~4.1).
Methine (Headgroup)

3.90 – 4.10 Multiplet2HPurity Check. If this shifts to ~5.0 ppm , the OH group is esterified (Impurity B).
The "Rotamer Effect" in Analysis

Unlike simple esters, this compound exists as two slowly interconverting rotamers at room temperature.

  • Observation: You will likely see the

    
     signals and the isopropanol 
    
    
    
    signals split into unequal populations (e.g., 60:40 ratio).
  • Validation: This is NOT an impurity. To confirm, run the NMR at elevated temperature (50°C). The peaks should coalesce into single averages.

Comparative Performance Guide

When selecting a reagent for drug delivery or sensitive formulations, the distinction between "High Purity" and "Standard" is quantifiable.

FeatureHigh-Purity this compound Standard/Technical Grade Impact on Formulation
Ester Content < 0.5% (by NMR integration)5 – 15%Esters hydrolyze over time, causing pH drift (acidity) and potential skin irritation.
Free Amine (DIPA) < 1.0%2 – 5%Free amines can react with formulation preservatives or actives; risk of nitrosamine formation.
Solubility Clear in aqueous/organic blendsHazy or precipitatingImpurities (fatty acids) reduce solubility and cloud point.
CMC (Crit. Micelle Conc.) Sharp, defined transitionBroad, undefinedInconsistent drug encapsulation efficiency.

Characterization Workflow (Decision Tree)

Use this logic flow to validate incoming raw materials.

CharacterizationWorkflow fill_step fill_step fill_decision fill_decision fill_pass fill_pass fill_fail fill_fail Start Sample: this compound Step1 Step 1: FTIR Analysis Start->Step1 Decision1 Peak at 1735-1750 cm⁻¹? Step1->Decision1 Fail1 REJECT: High Ester Content (Hydrolysis Risk) Decision1->Fail1 Yes Step2 Step 2: 1H-NMR (CDCl3) Decision1->Step2 No Decision2 Multiplet at ~5.0 ppm? Step2->Decision2 Fail2 REJECT: O-Acylation (Ester Impurity) Decision2->Fail2 Yes Decision3 Integrate α-CH2 (2.3ppm) vs Terminal CH3 (0.88ppm) Decision2->Decision3 No Pass PASS: High Purity Amide (Suitable for Pharma) Decision3->Pass Ratio ~ 2:3

Figure 2: Step-by-step validation workflow for quality assurance.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Amide MIPA Ingredients as Used in Cosmetics. (2019). Detailed analysis of isopropanolamide impurities and safety profiles. Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Fatty Acid Amides. National Institute of Standards and Technology.[1] General reference for Amide I/II vs Ester band assignments. Available at: [Link]

  • AOCS. Official Methods and Recommended Practices of the AOCS. American Oil Chemists' Society. (Methodology for surfactant characterization). Available at: [Link]

Sources

Comparative Analysis of Amide-Based Neutral Carriers for Magnesium Ion Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Magnesium Selectivity Challenge

Magnesium (


) sensing represents one of the most stubborn challenges in ion-selective electrode (ISE) technology. The core difficulty lies in the hydration enthalpy  mismatch. 

has the highest hydration energy of all biologically relevant cations (

), significantly higher than Calcium (

,

).

To sense


, an ionophore must strip this tightly held hydration shell and replace it with a coordination sphere that mimics the ion's preferred octahedral geometry. Amide-based neutral carriers have emerged as the superior class for this task because their carbonyl oxygens act as "hard" bases, matching the "hard" acid character of 

.

This guide compares the three critical generations of amide-based carriers:

  • ETH 4030 (Magnesium Ionophore III): The legacy bis-amide.

  • ETH 7025 (Magnesium Ionophore IV): The current industry standard (tris-malonamide).

  • ETH 5506 (Adamantyl-amide): The high-lipophilicity contender for long-life sensors.

Mechanistic Foundation

Understanding the coordination chemistry is vital for selecting the right carrier for your application. Unlike crown ethers which rely on cavity size, amide carriers rely on substituent architecture to force the carbonyls into a convergent cavity.

Diagram 1: The Sensing Mechanism

This diagram illustrates the equilibrium process at the phase boundary where the ionophore (


) extracts 

from the aqueous phase, displacing water molecules, stabilized by the lipophilic borate anion (

).

Mg_Sensing_Mechanism cluster_interface Phase Boundary cluster_membrane PVC Membrane Phase Mg_Aq Mg²⁺(H₂O)₆ Exchange Ligand Exchange (Dehydration) Mg_Aq->Exchange Diffusion Ca_Aq Ca²⁺ (Interferent) Complex [Mg-L]²⁺ · 2R⁻ (Sensor Signal) Exchange->Complex Coordination (Selective) L Neutral Carrier (L) (Amide Carbonyls) L->Exchange R Borate Anion (R⁻) (Charge Balance) R->Complex Stabilization

Caption: Thermodynamic cycle of magnesium extraction. The carrier (L) must overcome the high hydration energy of Mg²⁺, facilitated by the lipophilic anion (R⁻).

Comparative Performance Analysis

The following analysis is based on membranes prepared with o-NPOE (2-nitrophenyl octyl ether) as the plasticizer, which is critical. Non-polar plasticizers (like DOS) drastically reduce selectivity for divalent ions.

The Contenders
FeatureETH 4030 ETH 7025 ETH 5506
Chemistry Bis-malonamideTris-malonamideTris-malonamide (Adamantyl)
Structure Bidentate/TetradentateHexadentate (Tripodal)Hexadentate (Rigidified)
Binding Mode 2:1 or 3:1 (L:Mg)1:1 (L:Mg)1:1 (L:Mg)
Lipophilicity (

)
~5.8 (Moderate)~8.5 (High)>10 (Very High)
Primary Use Educational / BasicClinical (Serum/Blood) Long-term Monitoring
Quantitative Benchmarks (Selectivity & Sensitivity)

Note: Selectivity coefficients (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) are measured using the Separate Solution Method (SSM) at 0.1M.
MetricETH 4030ETH 7025 (Standard)ETH 5506 (Advanced)

vs

(

)
-1.2-1.9 to -2.2 -2.0

vs

(

)
-3.0-4.1-4.2

vs

(

)
-2.2-2.9-3.7
Nernstian Slope (mV/dec) 25-27 (Sub-Nernstian)29.5 ± 0.5 29.8 ± 0.2
Detection Limit (

)
-4.5-5.5-5.8
Operational Lifetime < 2 weeks2-3 months> 6 months
Expert Insight: The "Selectivity Gap"

ETH 7025 is the superior choice for blood analysis because of its 1:1 stoichiometry. ETH 4030 requires multiple ligand molecules to wrap one magnesium ion, making the response entropy-disfavored and sluggish. ETH 5506 introduces bulky adamantyl groups; this does not significantly improve selectivity over 7025 but drastically prevents the ionophore from leaching out of the membrane, solving the "drift" problem in continuous monitoring.

Validated Experimental Protocol

To achieve the selectivity values listed above, the membrane formulation is strictly non-negotiable. The ratio of the lipophilic borate to the ionophore is the single most critical variable.

Membrane Formulation (Weight %)
  • Ionophore (ETH 7025): 1.0 - 1.5 wt%

  • Anionic Additive (KTpClPB): 0.6 - 0.7 wt%

    • Critical Note: This corresponds to roughly 60-70 mol% relative to the ionophore. If you use <50%, you get high resistance and anion interference. If >100%, the membrane becomes a cation-exchanger and loses Mg-selectivity.

  • Plasticizer (o-NPOE): 65.0 wt% (Must be polar!)

  • Polymer (High Molecular Weight PVC): ~33.0 wt%

Fabrication Workflow

Protocol_Workflow Step1 1. Dissolution (THF Solvent) Step2 2. Casting (Glass Ring) Step1->Step2 Step3 3. Evaporation (24h, Dust-free) Step2->Step3 Step4 4. Conditioning (0.01M MgCl₂) Step3->Step4 Step5 5. Testing (FIM Method) Step4->Step5

Caption: Step-by-step fabrication of the PVC sensing membrane. Proper conditioning (Step 4) is essential to establish the phase boundary potential.

Measurement Protocol: Fixed Interference Method (FIM)

Do not use simple calibration for selectivity determination. Use FIM to mimic physiological conditions.

  • Background: Prepare a solution with a constant concentration of the interfering ion (e.g.,

    
    ).
    
  • Titration: Stepwise add

    
     to vary concentration from 
    
    
    
    to
    
    
    .
  • Plot: EMF vs.

    
    .
    
  • Calculation: The intersection of the extrapolated linear portions (interference limit vs. Nernstian slope) defines

    
    .
    

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Slope < 25 mV/dec Insufficient Borate SitesIncrease KTpClPB to 70 mol% of ionophore.
Drift / Instability Leaching of IonophoreSwitch from ETH 7025 to ETH 5506 or use a lipophilic coating.
High Ca Interference Wrong PlasticizerEnsure o-NPOE is used. DOS/DOP will fail.
Slow Response (>30s) Membrane too thickReduce casting volume or increase THF ratio.

References

  • Spichiger, U. E., et al. (1993). "Development of magnesium-selective ionophores." Analytica Chimica Acta, 281(1), 129-140.

  • O'Donnell, J., et al. (1993).[1] "Magnesium-selective ionophores: Current status and perspectives." Analytica Chimica Acta, 281(1), 129.[1]

  • Bakker, E., & Pretsch, E. (2000). "Lipophilicity of neutral carriers in solvent polymeric membranes." Analytical Chemistry, 72(5), 1127-1133.

  • Suzuki, K., et al. (1995). "Design and synthesis of magnesium-selective ionophores based on amide-derivatives." Analytical Chemistry, 67(2), 324-334.

  • Sigma-Aldrich. "Magnesium Ionophore IV (ETH 7025) Product Sheet."

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-bis(2-hydroxypropyl)dodecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N,N-bis(2-hydroxypropyl)dodecanamide (commonly referred to as Lauramide DIPA or Lauric Diisopropanolamide) presents a specific set of handling challenges distinct from standard organic solvents. As a non-ionic surfactant and fatty acid amide, its primary hazards are physical adhesion and membrane disruption .[1]

Unlike volatile solvents that evaporate, this compound is typically a viscous liquid or waxy solid that adheres tenaciously to skin and ocular tissue.[1] Upon contact, its surfactant properties facilitate the penetration of lipid bilayers, leading to severe irritation or damage.

Immediate Operational Directives:

  • Ocular Risk: High.[1] The compound is difficult to rinse.[1] Chemical splash goggles are mandatory ; safety glasses are insufficient.[1]

  • Dermal Risk: Moderate to High.[1] Prolonged contact causes defatting and irritation.[1]

  • Environmental: Toxic to aquatic life (H411).[1] Zero-discharge protocol required.

Hazard Identification & Risk Assessment

Effective PPE selection relies on understanding the mechanism of injury, not just the GHS codes.[1]

Hazard ClassGHS CodeSignal WordMechanism of ActionOperational Implication
Eye Damage/Irritation H318 / H319 DANGER Surfactant-induced lysis of corneal epithelial cells.[1]Immediate, irreversible damage potential.[1] Do not rely on eyewash alone.
Skin Irritation H315 WARNINGEmulsification of skin lipids (defatting) and protein denaturation.[1]Contamination may not be immediately painful, leading to delayed burns.[1]
Aquatic Toxicity H411 WARNINGDisruption of gill membranes in aquatic organisms.[1]All waste (including rinsate) must be captured as hazardous chemical waste.[1]

Critical Incompatibility: Do NOT co-locate or process with nitrosating agents (e.g., nitrites, nitrous acid).[1] Secondary amines (impurities) in this product can react to form N-nitrosamines , which are potent carcinogens [1].[1]

PPE Selection Matrix

This matrix is designed for Standard Laboratory Scale (mg to g) and Pilot Scale (kg) handling.[1]

Protection ZonePPE RequirementTechnical SpecificationRationaleReplacement Protocol
Ocular Chemical Splash Goggles Indirect Vent, ANSI Z87.1+ (or EN 166 3)Viscosity Hazard: The waxy/viscous nature prevents immediate removal by blinking or flushing. Goggles seal the eye orbit from splashes.[1]Replace if lens is scratched or seal degrades.[1]
Hand (Splash) Nitrile Gloves Thickness:

0.11 mm (4-5 mil)
Nitrile offers excellent resistance to fatty amides and aliphatic hydrocarbons.[1]Change immediately upon splash.[1] Change every 60 mins of active use.[1]
Hand (Immersion) Double Gloving or Laminate Inner: NitrileOuter: Silver Shield / 4HRequired for spill cleanup or bulk transfer.[1] Prevents permeation of the carrier solvent or concentrated surfactant.[1]Reuse outer glove only if chemically decontaminated immediately.[1]
Respiratory P95 / N95 Mask NIOSH ApprovedParticulate Hazard: If handling the solid/waxy flake form, dust inhalation can irritate the upper respiratory tract.[1]Discard after 8 hours of use or if breathing resistance increases.[1]
Body Lab Coat (Poly/Cotton) High-neck, snap closureStandard barrier.[1] Note: If heating/melting, add a Rubber/Neoprene Apron .[1]Launder professionally. Do not wash at home.[1]

Operational Handling Protocol

Phase A: Preparation & Weighing

The compound is often a waxy solid or paste at room temperature.[1]

  • Static Control: Waxy flakes can be statically charged.[1] Use an antistatic gun or ionizer if weighing small quantities (<10 mg) to prevent dispersal.[1]

  • Tool Selection: Use PTFE-coated spatulas .[1] The compound adheres strongly to stainless steel, increasing spill risk during transfer.[1]

  • Donning: Put on goggles before opening the secondary container.

Phase B: Solubilization & Heating
  • Melting: If melting is required (Melting Point ~35–60°C depending on purity), use a water bath or bead bath.[1] Do not use a heat gun , as localized overheating can cause degradation and fume generation.[1]

  • Ventilation: All heating operations must occur inside a certified Chemical Fume Hood.[1]

Phase C: Spill Response (The "Slip" Hazard)

Surfactant spills create an extreme slip hazard that water exacerbates by creating foam.[1]

  • Stop: Do not rush. Isolate the area.

  • Dry Clean: Apply an inert absorbent (vermiculite or sand) directly to the spill.[1] Do not add water.[1]

  • Scoop: Transfer the paste/absorbent mix to a solid waste container.[1]

  • Solvent Wipe: Wipe the residue with Ethanol (70%) or Isopropanol to cut the lipid film.[1]

  • Final Wash: Only use soap and water after the bulk material is removed.[1]

Decision Logic: PPE & Handling Workflow

The following diagram outlines the logical flow for determining safety requirements based on the physical state of the material.

PPE_Decision_Tree Start Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Waxy Flake State_Check->Solid Liquid Liquid / Molten / Solution State_Check->Liquid Risk_Dust Risk: Inhalation & Static Solid->Risk_Dust Risk_Splash Risk: Ocular Damage & Adhesion Liquid->Risk_Splash PPE_Solid PPE: Safety Glasses + N95 Mask + Nitrile Gloves Risk_Dust->PPE_Solid PPE_Liquid PPE: SPLASH GOGGLES (Mandatory) + Nitrile Gloves + Apron Risk_Splash->PPE_Liquid Engineering Control: Fume Hood (Heating) or Powder Hood (Weighing) PPE_Solid->Engineering PPE_Liquid->Engineering Disposal Disposal: Solvent Wipe -> Solid Waste (No Drain) Engineering->Disposal

Figure 1: Risk-based decision tree for selecting PPE and engineering controls based on the physical state of the material.

Decontamination & Disposal

Glassware Cleaning: Standard dishwashers often fail to remove waxy amides, leading to cross-contamination of future experiments.[1]

  • Pre-Rinse: Rinse glassware with warm Ethanol or Isopropanol .[1] Collect this solvent as halogen-free organic waste.[1]

  • Base Bath: If residue persists, a KOH/Isopropanol bath is effective, but ensure compatibility with the glass type.[1]

Waste Stream Classification:

  • Solid Waste: Contaminated gloves, paper towels, and scoops must go to Hazardous Solid Waste (due to aquatic toxicity).[1]

  • Liquid Waste: Collect in Non-Halogenated Organic waste streams.[1]

  • Drain Disposal: STRICTLY PROHIBITED. [1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9903249, Lauric isopropanolamide. Retrieved October 26, 2025 from [Link]

  • Cosmetic Ingredient Review (CIR). (2014).[1] Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. (Relevant for amide/surfactant toxicity mechanisms).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Amides, C12-18 and C18-unsatd., N,N-bis(hydroxyethyl) (Analogous Read-Across Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.